molecular formula C14H22N2O2 B2686149 N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide CAS No. 2202113-58-2

N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide

Cat. No.: B2686149
CAS No.: 2202113-58-2
M. Wt: 250.342
InChI Key: URAPAAHBLSNNCK-UHFFFAOYSA-N
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Description

N-(3-{9-azabicyclo[331]nonan-9-yl}-3-oxopropyl)prop-2-enamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the synthesis of the 9-azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions starting from simple precursors like cyclohexanone and piperidine.

    Introduction of the Oxopropyl Group: The next step involves the introduction of the oxopropyl group. This can be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Formation of the Amide Linkage: The final step is the formation of the prop-2-enamide group. This can be achieved through an amidation reaction using acryloyl chloride and the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The bicyclic structure is often found in bioactive molecules, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use as a catalyst in oxidation reactions.

    1-Methyl-2-azaadamantane-N-oxyl: Another bicyclic compound with similar structural features.

    4-Hydroxy-TEMPO: A stable nitroxyl radical used in various oxidation processes.

Uniqueness

N-(3-{9-azabicyclo[3.3.1]nonan-9-yl}-3-oxopropyl)prop-2-enamide stands out due to its specific functional groups and the combination of bicyclic and amide structures. This unique combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[3-(9-azabicyclo[3.3.1]nonan-9-yl)-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-13(17)15-10-9-14(18)16-11-5-3-6-12(16)8-4-7-11/h2,11-12H,1,3-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAPAAHBLSNNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1C2CCCC1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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